Pituitary Adenylate Cyclase Activating Polypeptide 38

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

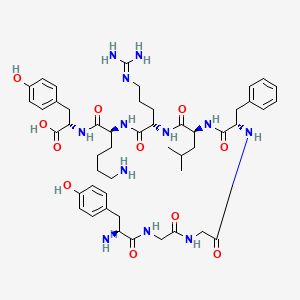

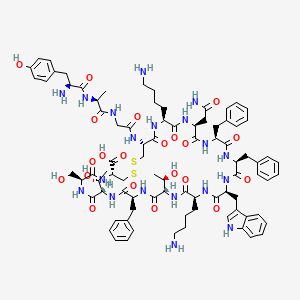

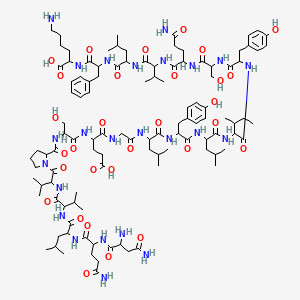

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a highly conserved neuropeptide that regulates neuronal physiology and transcription through Gs/Gq-coupled receptors . PACAP38 is a 38-amino acid peptide that was first isolated from ovine hypothalamic extracts . It has a widespread distribution throughout the body including the nervous system and peripheral organs, where PACAP exerts protective effects both in vivo and in vitro through its anti-apoptotic, anti-inflammatory, and antioxidant functions .

Synthesis Analysis

PACAP38 is a naturally occurring cationic peptide with potent immunosuppressant and cytoprotective activities . It is synthesized in the hypothalamus and has been in the spotlight of extensive basic and applied research since its discovery .Molecular Structure Analysis

PACAP38 is a 38-amino acid C-terminally alpha-amidated peptide . It shares a high degree of homology with other members within the vasoactive intestinal polypeptide (VIP), secretin, glucagon, and related family of peptide hormones .Chemical Reactions Analysis

PACAP38 appears to play an important role in the regulation of processes within the central nervous system and gastrointestinal tract, as well as in reproductive biology . It has been shown to regulate tumor cell growth and immune function through its effects on T lymphocytes .Physical and Chemical Properties Analysis

PACAP38 is a cationic peptide . It is a potent activator of adenylyl cyclase . It has antioxidant, anti-apoptotic, and anti-inflammatory properties .科学的研究の応用

Hypothalamic-Pituitary System Modulation

PACAP is crucial in modulating the hypothalamic-pituitary system. It's not only expressed in the hypothalamus but also in peripheral organs, suggesting its diverse physiological roles (Oride, Kanasaki & Kyo, 2018).

Neurological Disorders

PACAP38 plays a significant role in the pathophysiology of various neurological disorders, including migraine and post-traumatic stress disorder. Its protective potential in ischemia and Alzheimer’s disease has been established, highlighting its therapeutic potential (Dénes, Geck, Mester & Gábriel, 2019).

Inflammatory and Pain Processes

PACAP is expressed in sensory neurons and immune cells, impacting inflammatory and pain processes. This was particularly noted in a study involving a mouse model of rheumatoid arthritis (Botz et al., 2014).

Migraine Pathophysiology

PACAP38 plays a crucial role in migraine pathophysiology. It's a vasodilator that can induce migraine attacks in susceptible individuals, making the PAC1 receptor a potential target for migraine treatment (Vollesen, Amin & Ashina, 2018).

Renal Protection

PACAP38 exhibits potent renoprotective properties in various kidney disorders, such as ischemia–reperfusion injury and nephrotoxic injury. It modulates inflammatory pathways within the kidney, suggesting its potential as a therapeutic agent in renal disorders (Khan & Batuman, 2016).

Neuroprotection

PACAP acts as a neurotrophic and neuroprotective factor. It has shown neuroprotective effects in various brain injury models, including cerebral ischemia, Parkinson’s disease, and Alzheimer’s disease, highlighting its potential in treating neurodegenerative diseases (Lee & Seo, 2014).

Regulation of Oxidative Stress

PACAP regulates oxidative stress and exhibits antioxidant potential. This regulation is crucial in the injury progression of several models, providing insights into its therapeutic applications (Ohtaki et al., 2010).

Ischemic Neuronal Injuries

PACAP shows neuroprotective effects against ischemic brain injuries, suggesting its potential as a therapeutic agent in these conditions (Shioda & Nakamachi, 2015).

Eye Injury Protection

PACAP has protective effects in various eye injuries. Its receptors are expressed in neural tissues of the eye, including the retina, indicating its role in ocular health (Shioda et al., 2016).

Learning and Memory Modulation

PACAP modulates learning and memory, as well as glutamate signaling. This was observed in studies involving contextual fear conditioning, indicating its role in cognitive processes (Schmidt et al., 2015).

作用機序

Target of Action

PACAP38 primarily targets the PAC1 receptor, which is mainly expressed in the central nervous system (CNS) . It also interacts with the VPAC1 and VPAC2 receptors, which are primarily coupled to adenylyl cyclase and widely distributed in peripheral tissues . These receptors play a significant role in various physiological functions, including stress regulation, affective processing, neuroprotection, and cognition .

Mode of Action

PACAP38 regulates neuronal physiology and transcription through Gs/Gq-coupled receptors . It binds selectively to the PAC1 receptor, promoting adipogenic differentiation of adipose-derived stem cells (ADSCs) by activating the ERK signaling pathway and elevating cell proliferation during the postconfluent mitosis stage .

Biochemical Pathways

PACAP38 is involved in the cAMP/PKA signaling cascade, which is a major pathway involved in the survival-enhancing effect of PACAP against apoptosis . It also plays a role in the ERK signaling pathway, promoting adipogenic differentiation of ADSCs .

Pharmacokinetics

It’s known that pacap38 is a highly conserved neuropeptide that modulates several physiological functions in the periphery and cns via class b g-protein coupled receptors .

Result of Action

PACAP38 has been linked to various physiological and pathological activities. It has been associated with maladaptive threat learning and pathological stress and fear in post-traumatic stress disorder (PTSD) . It also improves the adipogenic differentiation efficiency of ADSCs, promoting the accumulation of lipid droplets and triglycerides, and the expression of adipocyte protein biomarkers PPARγ and C/EBPa .

Action Environment

The action of PACAP38 can be influenced by various environmental factors. For instance, it has been demonstrated that PACAP38 gene-deficient mice develop dry eye-like symptoms such as corneal keratinization and tear reduction . Furthermore, PACAP38 eye drops stimulate tear secretion via an adenylyl cyclase/cyclic adenylyl cyclase monophosphate/protein kinase A (AC/cAMP/PKA) cascade . This suggests that the environment and physiological state of the organism can influence the action, efficacy, and stability of PACAP38.

Safety and Hazards

PACAP38 is implicated in the pathophysiology of migraine and post-traumatic stress disorder whereas an outstanding protective potential has been established in ischemia and in Alzheimer’s disease . PACAP receptors could mediate opposing effects both in cancers and in inflammation . Therefore, the duration and concentrations of PACAP agents must be carefully set at any application to avoid unwanted consequences .

将来の方向性

An enormous amount of data has accumulated since its discovery in 1989 and the first clinical trials are dated in 2017 . Future studies will examine more closely the role of PACAP38 in regulation of malignantly transformed cells, as well as in regulation of immune function . The versatility of PACAP38 actions suggests its potential therapeutic usage in several pathological conditions .

生化学分析

Biochemical Properties

Pituitary Adenylate Cyclase Activating Polypeptide 38 interacts with several enzymes, proteins, and other biomolecules to exert its effects. It primarily binds to three G protein-coupled receptors: PAC1, VPAC1, and VPAC2 . These interactions lead to the activation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP). This cascade further activates protein kinase A (PKA), which phosphorylates various target proteins, thereby modulating their activity . Additionally, this compound has been shown to interact with the extracellular signal-regulated kinase (ERK) signaling pathway, influencing cell proliferation and differentiation .

Cellular Effects

This compound has diverse effects on various cell types and cellular processes. In neurons, it promotes survival and differentiation, offering neuroprotection against ischemic injury and neurodegenerative diseases . In immune cells, it modulates cytokine production and inhibits inflammatory responses . The compound also influences cell signaling pathways, such as the cAMP/PKA and ERK pathways, leading to changes in gene expression and cellular metabolism . For instance, it has been shown to stimulate the secretion of digestive juices and regulate smooth muscle contraction in the gastrointestinal tract .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PAC1, VPAC1, and VPAC2 receptors, which are coupled to G proteins . Upon binding, these receptors activate adenylate cyclase, increasing cAMP levels. The elevated cAMP activates PKA, which then phosphorylates various target proteins, leading to changes in their activity . Additionally, this compound can activate the ERK signaling pathway, promoting cell proliferation and differentiation . These molecular interactions result in the modulation of gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged neuroprotection and modulation of immune responses . Its stability and degradation rates can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to promote neuroprotection and enhance cognitive functions . At higher doses, it can lead to adverse effects such as increased anxiety and altered stress responses . The compound’s therapeutic window is therefore critical for its potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It regulates sugar and lipid metabolism by interacting with enzymes such as adenylate cyclase and protein kinase A . The compound also influences the ERK signaling pathway, which plays a role in cell proliferation and differentiation . These interactions affect metabolic flux and metabolite levels, contributing to its diverse physiological effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to specific receptors on the cell surface, facilitating its internalization and subsequent distribution to different cellular compartments . The compound can also interact with transporters and binding proteins, influencing its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and can translocate to the nucleus upon activation . This translocation is mediated by targeting signals and post-translational modifications, which direct the compound to specific compartments or organelles . The localization of this compound within cells influences its ability to modulate gene expression and cellular functions.

特性

| { "Design of the Synthesis Pathway": [ "The synthesis pathway of Pituitary Adenylate Cyclase Activating Polypeptide 38 involves solid-phase peptide synthesis.", "The peptide is assembled by sequentially adding protected amino acid derivatives to a solid support.", "The protecting groups are removed after each coupling step to allow for the next amino acid to be added.", "The peptide is then cleaved from the solid support and the protecting groups are removed.", "The final product is purified by high-performance liquid chromatography (HPLC)." ], "Starting Materials": [ "Fmoc-protected amino acid derivatives (e.g. Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH)", "Resin with a linker (e.g. Wang resin, Rink amide resin)", "Coupling reagents (e.g. HBTU, HATU)", "Deprotecting reagents (e.g. piperidine, trifluoroacetic acid)" ], "Reaction": [ "Attach the first Fmoc-protected amino acid derivative to the resin via the linker.", "Remove the Fmoc protecting group with piperidine.", "Couple the next Fmoc-protected amino acid derivative to the growing peptide chain using a coupling reagent.", "Repeat steps 2-3 until the desired sequence is obtained.", "Cleave the peptide from the resin and remove the protecting groups with trifluoroacetic acid.", "Purify the final product by HPLC." ] } | |

CAS番号 |

137061-48-4 |

分子式 |

C199H322N60O53S |

分子量 |

4435 g/mol |

IUPAC名 |

(3S)-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C199H322N60O53S/c1-18-107(12)160(255-154(273)97-224-169(285)144(92-155(274)275)248-190(306)146(98-260)252-166(282)122(207)90-117-94-218-101-225-117)195(311)250-142(85-112-39-20-19-21-40-112)188(304)259-161(111(16)263)196(312)251-145(93-156(276)277)187(303)254-148(100-262)191(307)246-141(89-116-57-65-121(267)66-58-116)185(301)253-147(99-261)189(305)237-131(49-37-80-220-198(214)215)177(293)244-139(87-114-53-61-119(265)62-54-114)183(299)236-130(48-36-79-219-197(212)213)174(290)232-125(43-24-31-74-202)171(287)239-134(68-70-150(209)269)179(295)240-135(71-82-313-17)170(286)227-110(15)165(281)256-157(104(6)7)192(308)241-128(46-27-34-77-205)173(289)233-127(45-26-33-76-204)175(291)245-140(88-115-55-63-120(266)64-56-115)184(300)243-137(84-103(4)5)181(297)228-108(13)163(279)226-109(14)164(280)257-158(105(8)9)194(310)249-136(83-102(2)3)168(284)223-95-152(271)229-124(42-23-30-73-201)167(283)222-96-153(272)230-138(86-113-51-59-118(264)60-52-113)182(298)235-126(44-25-32-75-203)172(288)238-133(67-69-149(208)268)178(294)234-132(50-38-81-221-199(216)217)180(296)258-159(106(10)11)193(309)242-129(47-28-35-78-206)176(292)247-143(91-151(210)270)186(302)231-123(162(211)278)41-22-29-72-200/h19-21,39-40,51-66,94,101-111,122-148,157-161,260-267H,18,22-38,41-50,67-93,95-100,200-207H2,1-17H3,(H2,208,268)(H2,209,269)(H2,210,270)(H2,211,278)(H,218,225)(H,222,283)(H,223,284)(H,224,285)(H,226,279)(H,227,286)(H,228,297)(H,229,271)(H,230,272)(H,231,302)(H,232,290)(H,233,289)(H,234,294)(H,235,298)(H,236,299)(H,237,305)(H,238,288)(H,239,287)(H,240,295)(H,241,308)(H,242,309)(H,243,300)(H,244,293)(H,245,291)(H,246,307)(H,247,292)(H,248,306)(H,249,310)(H,250,311)(H,251,312)(H,252,282)(H,253,301)(H,254,303)(H,255,273)(H,256,281)(H,257,280)(H,258,296)(H,259,304)(H,274,275)(H,276,277)(H4,212,213,219)(H4,214,215,220)(H4,216,217,221)/t107-,108-,109-,110-,111+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,157-,158-,159-,160-,161-/m0/s1 |

InChIキー |

SIOKKMOWMDCVKB-RGBLINGASA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N |

正規SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N |

配列 |

One Letter Code: HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH2 |

同義語 |

Pituitary Adenylate Cyclase Activating Polypeptide 38 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。